(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a phthalimide group attached to a hydroxybutanoic acid backbone, making it a versatile molecule for synthetic and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phthalimide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanoic acid, while reduction of the phthalimide group can produce 4-(2-amino-1,3-dioxoisoindolin-2-yl)butanoic acid .
Wissenschaftliche Forschungsanwendungen
®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in
Biologische Aktivität
(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a chiral compound notable for its unique structural features, including a dioxoisoindoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₂H₁₁N₁O₅
- Molecular Weight : 249.22 g/mol
- CAS Number : 48172-10-7
The synthesis of this compound typically involves the reaction of phthalic anhydride with amino acids, which leads to the formation of the isoindoline structure followed by further functionalization to introduce the hydroxybutanoic acid group.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors related to inflammatory pathways. Preliminary studies suggest its potential as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in several pathological conditions including fibrosis and cancer .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
-
Autotaxin Inhibition :
A study highlighted the modification of known autotaxin inhibitors leading to compounds that effectively reduced plasma LPA levels in vivo. This suggests that this compound could similarly function as a therapeutic agent in conditions like pulmonary fibrosis . -
Molecular Docking Studies :
Computational studies using molecular docking techniques have shown that this compound can bind effectively to enzyme active sites involved in inflammatory responses. These findings warrant further kinetic assays to validate these interactions experimentally. -
Comparative Analysis with Analogues :
The compound has been compared with structurally similar compounds to assess its unique properties. For instance, while (S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid shares a similar structure, it displays different biological activities due to its opposite chirality .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas include:
- In vivo Studies : To confirm efficacy and safety profiles in animal models.
- Clinical Trials : To evaluate therapeutic potential in human populations.
- Mechanistic Studies : To explore detailed pathways affected by this compound.
Eigenschaften
Molekularformel |
C12H11NO5 |
---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
(2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m1/s1 |
InChI-Schlüssel |
YWDXODQRCDEZLN-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.